molecular formula C22H23NO6 B090881 Ochratoxin B ethyl ester CAS No. 18420-71-8

Ochratoxin B ethyl ester

Cat. No. B090881
CAS RN: 18420-71-8
M. Wt: 397.4 g/mol
InChI Key: XXAVUHHKDMGGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochratoxin B ethyl ester is a mycotoxin that is produced by fungi, particularly Aspergillus ochraceus and Penicillium verrucosum. This toxin is commonly found in food products such as cereals, coffee, wine, and beer. This compound is known to have toxic effects on humans and animals, and it has been linked to various health problems. In recent years, there has been a growing interest in understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

Ochratoxin B ethyl ester is known to have toxic effects on the liver and kidneys. It is believed to exert its toxic effects by inhibiting protein synthesis and disrupting the normal functioning of cells. This compound has also been shown to induce oxidative stress, which can lead to cellular damage and inflammation.
Biochemical and physiological effects:
The toxic effects of this compound on the liver and kidneys have been well documented. Studies have shown that exposure to this compound can lead to liver and kidney damage, including fibrosis and cirrhosis. This compound has also been linked to an increased risk of kidney cancer.

Advantages and Limitations for Lab Experiments

Ochratoxin B ethyl ester is a useful tool for studying the toxic effects of mycotoxins on human and animal health. It has been used in a variety of laboratory experiments to investigate the mechanism of action of other toxins and to study the effects of mycotoxins on cellular function. However, it is important to note that this compound is a potent toxin and should be handled with care in the laboratory.

Future Directions

There are several future directions for research on ochratoxin B ethyl ester. One area of interest is the development of new analytical methods for the detection of mycotoxins in food products. Another area of interest is the investigation of the long-term effects of this compound exposure on human and animal health. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on cellular function.

Synthesis Methods

Ochratoxin B ethyl ester can be synthesized from ochratoxin A, which is a related mycotoxin. The synthesis process involves the esterification of ochratoxin A with ethanol in the presence of a catalyst. The resulting product is this compound, which is a more potent toxin than ochratoxin A.

Scientific Research Applications

Ochratoxin B ethyl ester has been extensively studied in scientific research. It has been used as a tool to investigate the mechanism of action of other toxins and to study the effects of mycotoxins on human and animal health. This compound has also been used in the development of new analytical methods for the detection of mycotoxins in food products.

properties

CAS RN

18420-71-8

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C22H23NO6/c1-3-28-21(26)17(12-14-7-5-4-6-8-14)23-20(25)16-10-9-15-11-13(2)29-22(27)18(15)19(16)24/h4-10,13,17,24H,3,11-12H2,1-2H3,(H,23,25)

InChI Key

XXAVUHHKDMGGBR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O

synonyms

N-[(R)-3,4-Dihydro-8-hydroxy-3α-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl-L-phenylalanine ethyl ester

Origin of Product

United States

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